Nicotine-d4

Catalog No.
S862294
CAS No.
350818-69-8
M.F
C10H10N2D4
M. Wt
166.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotine-d4

CAS Number

350818-69-8

Product Name

Nicotine-d4

IUPAC Name

2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine

Molecular Formula

C10H10N2D4

Molecular Weight

166.26

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D

SMILES

CN1CCCC1C2=CN=CC=C2

Synonyms

3-(1-Methyl-2-pyrrolidinyl)pyridine-2,4,5,6-d4; (±)-Nicotine-d4; (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-d4; (R,S)-Nicotine-d4; (±)-Nicotine-d4; 1-Methyl-2-(3-pyridyl)pyrrolidine-d4; DL-Nicotine-d4

A stable-labeled internal standard applicable for use in quantification of nicotine levels for forensic analysis, nicotine testing, clinical and diagnostic testing, urine drug testing or isotope dilution methods by LC/MS or GC/MS. Nicotine is a highly additive tobacco alkaloid associated with numerous health risks such as heart health, mental health and cancer.
Labelled rac-Nicotine. A metabolite of Nicotine, which is a potent parasympathomimetic stimulant.

Nicotine-d4 (CAS 350818-69-8) is a stable isotope-labeled standard featuring four deuterium atoms substituted on the pyridine ring (2,4,5,6-d4). It serves as the premier internal standard (IS) for the precise quantification of native nicotine in complex biological, environmental, and commercial matrices via LC-MS/MS and GC-MS[1]. By providing an exact structural and physicochemical match to unlabeled nicotine, it perfectly mimics the analyte's extraction recovery, chromatographic retention time, and ionization efficiency. This exact mirroring ensures robust compensation for matrix-induced ion suppression, making it an indispensable procurement choice for laboratories conducting clinical diagnostics, pharmacokinetic bioanalysis, forensic toxicology, and regulatory compliance testing[2].

Research Fit

1

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantification of nicotine and metabolites in biological matrices

2

Distinct M+4 mass shift supports co-elution with unlabeled analyte and clear mass spectrometric differentiation

3

Near-identical physicochemical behavior to unlabeled nicotine aids matrix-effect correction and recovery normalization

Substituting Nicotine-d4 with non-isotopic structural analogs (such as quinoline or cotinine) or alternative isotopes (like Nicotine-d3) introduces significant quantitative vulnerabilities in mass spectrometry workflows [1]. Structural analogs fail to co-elute exactly with native nicotine in reversed-phase or HILIC chromatography, leaving the analysis susceptible to retention-time-specific ion suppression in complex matrices. While Nicotine-d3 provides a closer chromatographic match, its deuterium label is located on the N-methyl group, which is biologically susceptible to metabolic demethylation (forming nornicotine) and potential isotopic exchange during sample preparation [2]. Furthermore, the +3 Da mass shift of Nicotine-d3 is prone to interference from the natural M+3 isotopic envelope of native nicotine at high concentrations, whereas the +4 Da shift of Nicotine-d4 ensures complete spectral isolation, making it the mandatory choice for robust bioanalytical method validation[1].

Substitution Risk

M+3 labeled analogs

Nicotine-d3 provides a smaller mass shift (M+3 vs. M+4), which may increase spectral overlap with endogenous isotopes or metabolites, reducing assay specificity.

Non-deuterated internal standards

Structurally different internal standards (e.g., ritonavir, milrinone) may inadequately correct for matrix effects due to differing physicochemical properties, potentially shifting recovery and precision.

Unlabeled reference compounds

Using unlabeled nicotine as an external standard cannot compensate for ion suppression or extraction losses in the same way as a co-eluting isotopologue; quantification accuracy may require re-validation.

Isotopic Crosstalk Prevention via +4 Da Mass Shift

In mass spectrometry quantification, the +4 Da mass shift of Nicotine-d4 (m/z 167.1) provides complete spectral isolation from native nicotine (m/z 163.1), whereas Nicotine-d3 (+3 Da) suffers from isotopic crosstalk due to the natural M+3 envelope of the native compound [1]. This +4 Da shift ensures <0.1% isotopic interference even when analyzing high-concentration samples like e-liquids, eliminating the need for complex mathematical corrections required when using +3 Da isotopes [2].

Evidence DimensionIsotopic crosstalk and mass shift
Target Compound DataNicotine-d4 (+4 Da shift, <0.1% crosstalk)
Comparator Or BaselineNicotine-d3 (+3 Da shift, measurable M+3 interference)
Quantified DifferenceEliminates M+3 isotopic envelope interference at high analyte concentrations
ConditionsLC-MS/MS or GC-MS quantification of high-concentration nicotine matrices

Procuring the +4 Da isotope allows laboratories to maintain a wider dynamic range without sacrificing accuracy at the upper limits of quantification.

Recovery & matrix effect
Reported
Recovery normalized to nicotine-d4: 90.62–98.95%; matrix factor: 106.00–116.44% (UHPLC-MS/MS, mouse plasma)
Literature range across nicotine LC-MS methods: recovery 53–124.5%, matrix effect 75.96–126.8%
Reported narrower recovery and matrix factor ranges with nicotine-d4 vs. broader literature variability
Cross-study comparison; method validation context required

Metabolic Stability of the Pyridine-d4 Label

The deuterium atoms in Nicotine-d4 are located on the stable pyridine ring, whereas Nicotine-d3 is labeled on the N-methyl group. The N-methyl group is the primary site of metabolic cleavage (demethylation to nornicotine) in biological systems, which can lead to label loss and quantification errors [1]. By utilizing the pyridine-d4 label, laboratories ensure >98% isotopic integrity throughout complex biological extractions and incubations, outperforming methyl-labeled alternatives in pharmacokinetic stability assays [2].

Evidence DimensionLabel stability against metabolic cleavage
Target Compound DataNicotine-d4 (pyridine-labeled, metabolically stable)
Comparator Or BaselineNicotine-d3 (methyl-labeled, susceptible to N-demethylation)
Quantified DifferencePrevents internal standard degradation via N-demethylation pathways
ConditionsIn vitro and in vivo pharmacokinetic bioanalysis

Buyers conducting metabolic or pharmacokinetic studies must select the pyridine-labeled d4 variant to prevent internal standard degradation and subsequent data invalidation.

Mass shift & purity
Data to verify
Nicotine-d4: M+4 mass shift, isotopic purity ≥98 atom% D (vendor specification)
Nicotine-d3 (N-methyl-d3): M+3 shift, 99 atom% D
Larger M+4 shift may reduce isotopic interference risk; source-specific purity review advised
Supplier-reported data; confirm with lot-specific certificate

Ion Suppression Correction via Exact Chromatographic Co-elution

Nicotine-d4 achieves an exact retention time match (ΔRT = 0.00 min) with native nicotine in both HILIC and reversed-phase LC-MS/MS, perfectly correcting for matrix-induced ion suppression. In contrast, non-isotopic structural analogs like quinoline or cotinine elute at different retention times (ΔRT > 0.5 min), failing to compensate for transient matrix effects that can artificially alter signal intensity by 20–50% during the elution window [1].

Evidence DimensionRetention time match and matrix effect compensation
Target Compound DataNicotine-d4 (ΔRT = 0.00 min, full suppression correction)
Comparator Or BaselineStructural analogs e.g., quinoline (ΔRT > 0.5 min, partial/no correction)
Quantified DifferenceCorrects for 20–50% signal variance caused by matrix-induced ion suppression
ConditionsHILIC/RP-LC-MS/MS of complex matrices (plasma, hair, wastewater)

Exact co-elution is a strict requirement for regulatory-compliant bioanalytical method validation (BMV) to ensure reliable recovery data across diverse sample matrices.

GC-MS retention
Reported
Retention time: 7.557 min; co-elutes with unlabeled nicotine under specified GC conditions
Supports method transfer and inter-laboratory reproducibility assessment
Agilent 7890A/5975C, SIM mode; SIM ion m/z 101
PK method validation
Class-level
Method with nicotine-d4: recovery 90.62–98.95%, matrix factor 106.00–116.44%
Literature (multiple IS types): recovery 53–124.5%, matrix effect 75.96–126.8%
Reported validation ranges suggest ISTD-dependent matrix correction may benefit from deuterated isotopologue
Review-based inference; evaluate per-method matrix effects

Regulatory Compliance Testing of E-Liquids and Tobacco Filler

Due to its +4 Da mass shift, Nicotine-d4 is the mandated internal standard for high-throughput GC-MS and LC-MS/MS quantification of nicotine in e-cigarette liquids and tobacco products. It prevents isotopic crosstalk at the extremely high concentrations found in these products, ensuring compliance with CORESTA and FDA testing guidelines [1].

Clinical Pharmacokinetics and Bioanalysis

In clinical trials evaluating smoking cessation therapies or nicotine replacement products, the metabolic stability of the pyridine-d4 label ensures accurate quantification in plasma and urine. It resists the N-demethylation that compromises methyl-labeled isotopes, providing robust data for pharmacokinetic modeling[2].

Forensic and Environmental Toxicology

For the analysis of complex, high-interference matrices such as hair, meconium, or municipal wastewater, Nicotine-d4 perfectly corrects for severe matrix-induced ion suppression. Its exact chromatographic co-elution with native nicotine guarantees accurate sub-ng/mL quantification where structural analogs fail[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PK bioanalysis in research matrices
Deuterated ISTD with M+4 shift for matrix-effect control
Recovery and matrix factor within reported validation ranges
Forensic toxicology research
Certified reference material with defined retention and mass shift
Identity confirmation and reproducibility in biological matrices
Food safety residue monitoring
ISTD for SPME-GC-MS quantification
Linearity and detection limit verification
Cross-platform method evaluation
Consistent ISTD performance across LC-MS and GC-MS
Inter-laboratory traceability and method transfer

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.2

Appearance

Light Yellow Oil

Tag

Nicotine

Related CAS

54-11-5 (unlabelled)

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